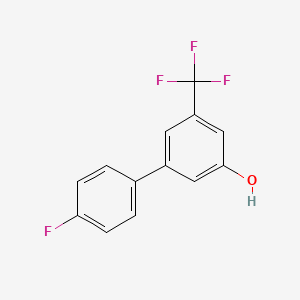

4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol

描述

属性

IUPAC Name |

3-(4-fluorophenyl)-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4O/c14-11-3-1-8(2-4-11)9-5-10(13(15,16)17)7-12(18)6-9/h1-7,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLFTISCIKSLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673432 | |

| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214340-39-2 | |

| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Value of Fluorine in Biphenyl Scaffolds

An In-Depth Technical Guide to the Properties of Fluorinated Biphenyl-3-ol Derivatives

Biphenyl derivatives are foundational scaffolds in medicinal chemistry, prized for their rigid, well-defined structure that allows for precise orientation of functional groups.[1] When combined with a hydroxyl group at the 3-position, the resulting biphenyl-3-ol core presents a phenolic moiety capable of critical hydrogen bonding interactions with biological targets. However, the true potential of this scaffold is often unlocked through the strategic incorporation of fluorine.

Fluorine is not merely a halogen bioisostere for hydrogen or a hydroxyl group; its unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[2][3] Introducing fluorine can profoundly alter a compound's lipophilicity, acidity (pKa), metabolic stability, and binding affinity for its target protein.[4][5] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the synthesis, properties, and applications of fluorinated biphenyl-3-ol derivatives, grounded in mechanistic principles and field-proven methodologies.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl core is most reliably achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a preferred method due to the stability and commercial availability of the requisite boronic acids.[6][7] This approach offers a robust and versatile route to a wide array of substituted biphenyls.

The causality behind the choice of reagents is critical for success. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential for the catalytic cycle. The reaction requires a base, typically potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), to facilitate the transmetalation step.[1][6] The solvent system, often a mixture of an organic solvent like dioxane or THF with water, is chosen to ensure the solubility of both the organic and inorganic reagents.[1][6]

Experimental Protocol: Synthesis of a Model Fluorinated Biphenyl Derivative

This protocol describes a representative Suzuki-Miyaura coupling to synthesize a fluorinated biphenyl compound.

Objective: To synthesize 3',4'-difluoro-[1,1'-biphenyl]-3-ol.

Materials:

-

1-Bromo-3,4-difluorobenzene

-

(3-Hydroxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine 1-bromo-3,4-difluorobenzene (1.0 eq), (3-hydroxyphenyl)boronic acid (1.2 eq), and K₃PO₄ (1.5 eq).[6]

-

Catalyst Addition: Add Pd(PPh₃)₄ (1.5 mol %).[6]

-

Solvent Addition: Add a 3:1 mixture of degassed 1,4-dioxane and water.[6]

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 105 °C and stir for 8-12 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.[6]

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[6]

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Physicochemical Properties: The Impact of Fluorination

The strategic placement of fluorine on the biphenyl-3-ol scaffold dramatically influences its key physicochemical properties, which are determinants of its pharmacokinetic and pharmacodynamic behavior.

Lipophilicity (logP)

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter for membrane permeability and overall ADMET properties.[8][9] While fluorination is often assumed to increase lipophilicity, the effect is highly context-dependent.[10]

-

Causality: The replacement of a hydrogen atom with fluorine generally increases lipophilicity. However, replacing a hydroxyl group with fluorine is a common bioisosteric switch that can lead to more complex outcomes.[11][12] The overall effect depends on the electronic environment of the aromatic ring. Electron-donating groups on the ring tend to increase the difference in lipophilicity between a hydroxylated compound and its fluorinated analogue, whereas electron-withdrawing groups lead to smaller differences.[11][12]

-

Positional Effects: The position of the fluorine atom matters. Ortho-substituted compounds often show a reduced difference in logP compared to meta- and para-isomers, especially if the ortho-substituent can form an intramolecular hydrogen bond.[12]

Acidity (pKa)

The hydroxyl group of biphenyl-3-ol is phenolic, and its acidity (pKa) is a key determinant of its ionization state at physiological pH, which affects solubility, receptor binding, and cell permeability. Fluorine, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I effect), which stabilizes the corresponding phenoxide anion and thus increases acidity (lowers the pKa).

-

Causality: The strength of the inductive effect is distance-dependent. Therefore, the position of the fluorine atom relative to the hydroxyl group has a predictable impact on pKa.

-

Trend: An ortho-fluoro substituent has the most pronounced acid-strengthening effect, followed by meta, and then para. This is because the inductive effect weakens with distance.[13][14][15] For instance, the pKa of phenol is approximately 10.0, while the pKa values for 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol are 8.7, 9.3, and 9.9, respectively.[15] While intramolecular hydrogen bonding between an ortho-fluorine and the hydroxyl proton might be expected to decrease acidity, the powerful inductive effect is dominant in stabilizing the conjugate base.[13]

Table 1: Representative pKa Values of Fluorinated Phenols

| Compound | pKa Value | Primary Electronic Effect |

| Phenol | ~10.0 | Reference |

| 2-Fluorophenol | 8.7[13][14][15] | Strong inductive effect (-I) |

| 3-Fluorophenol | 9.3[15] | Moderate inductive effect (-I) |

| 4-Fluorophenol | 9.9[13][14][15] | Weakest inductive effect (-I) |

| Pentafluorophenol | 5.5[16] | Cumulative strong inductive effect |

Metabolic Stability

A primary motivation for incorporating fluorine in drug candidates is to enhance metabolic stability.[2][17] Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, often occurs at electron-rich or sterically accessible C-H bonds.

-

Causality (Blocking Metabolic Hotspots): Replacing a metabolically labile C-H bond with a C-F bond can effectively "block" this site of metabolism.[18][19] The C-F bond is significantly stronger (bond dissociation energy of ~110-126 kcal/mol) than a typical C-H bond (~105 kcal/mol), making it much less susceptible to enzymatic oxidation.[19]

-

Causality (Altering Enzyme Affinity): Beyond simple bond strength, fluorination alters the electronic properties of the molecule. This can reduce the molecule's affinity for the active site of a metabolizing enzyme, thereby decreasing the rate of metabolism (kcat/Km).[19] This is a crucial, though often overlooked, aspect of how fluorine improves metabolic profiles.

Caption: Fluorine as a metabolic shield against CYP450 oxidation.

Biological Activities and Applications

The tailored physicochemical properties of fluorinated biphenyl-3-ol derivatives make them valuable scaffolds for a wide range of biological targets. Their applications span multiple therapeutic areas, including antivirals, oncology, and anti-inflammatory agents.[1][20][21]

Case Study: Anti-HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A compelling example is the development of diarylpyrimidine (DAPY) analogues as potent NNRTIs against HIV-1. In this class of compounds, a fluorinated biphenyl moiety serves as a key "wing" that interacts with a hydrophobic pocket of the reverse transcriptase enzyme.

-

Structure-Activity Relationship (SAR): Studies have shown that introducing fluorine atoms to the biphenyl ring significantly enhances antiviral potency. For example, double fluorination at the 3,5-positions of a terminal phenyl ring led to compounds with EC₅₀ values in the low nanomolar range, a significant improvement over non-fluorinated or singly-fluorinated derivatives.[22]

-

Mechanism of Improved Potency: The enhanced activity is attributed to several factors. The fluorine atoms can form favorable hydrophobic interactions within the binding pocket.[22] Furthermore, as previously discussed, the fluorination strategy boosts the metabolic stability of the molecule, leading to improved pharmacokinetic profiles and better druggability.[22]

Table 2: Anti-HIV-1 Activity of Fluorinated NH₂-Biphenyl-Diarylpyrimidines

| Compound | Fluorination Pattern | Target | EC₅₀ (nM)[20] | CC₅₀ (µM)[20] | Selectivity Index (SI)[20] |

| JK-4b | Non-fluorinated | WT HIV-1 | 1.0 | 2.08 | 2059 |

| 5t | 3,5-difluoro | WT HIV-1 | 1.8 | 117 | 66,443 |

| Etravirine | Reference Drug | WT HIV-1 | 2.9 | >1600 | >1600 |

| (Data extracted from a study on diarylpyrimidine NNRTIs.[20]) |

The dramatic increase in the selectivity index for the fluorinated compound 5t compared to its non-fluorinated precursor highlights the profound impact of fluorination on creating a safer and more effective therapeutic agent.

Conclusion and Future Outlook

Fluorinated biphenyl-3-ol derivatives represent a versatile and powerful class of molecules in modern drug discovery. The strategic incorporation of fluorine is not a trivial substitution but a sophisticated tool for rationally modulating key physicochemical and pharmacological properties. By understanding the causal relationships between fluorine placement and its effect on lipophilicity, acidity, and metabolic stability, researchers can accelerate the optimization of lead compounds. The continued development of novel synthetic fluorination methods will undoubtedly expand the chemical space accessible to medicinal chemists, enabling the design of next-generation therapeutics with enhanced potency, selectivity, and superior pharmacokinetic profiles.

References

- The University of Brighton. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.

-

ACS Publications. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry. Available at: [Link]

-

National Institutes of Health. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC. Available at: [Link]

-

University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available at: [Link]

-

Wiley Online Library. (2023, March 18). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Available at: [Link]

-

askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9. Available at: [Link]

-

Wikipedia. (n.d.). Pentafluorophenol. Available at: [Link]

-

ResearchGate. (n.d.). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Request PDF. Available at: [Link]

-

Chegg.com. (2021, April 29). Solved Consider the following phenols and their pkas. OH F. Available at: [Link]

-

Course Hero. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is. Available at: [Link]

-

Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

-

National Institutes of Health. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC. Available at: [Link]

-

PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link]

-

ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. Available at: [Link]

-

National Institutes of Health. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available at: [Link]

-

University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

-

National Institutes of Health. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC. Available at: [Link]

- Google Patents. (n.d.). US2680770A - Fluorinated biphenyl derivatives.

-

ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available at: [Link]

-

Liquid Crystals and their Application. (2023). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. Available at: [Link]

- International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies.

-

National Institutes of Health. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC. Available at: [Link]

- Organic Chemistry Frontiers. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.

-

National Institutes of Health. (n.d.). 3-Fluorobiphenyl | C12H9F - PubChem. Available at: [Link]

-

PubMed. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]

-

MDPI. (2025, April 23). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Available at: [Link]

-

National Institutes of Health. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. Available at: [Link]

- Bentham Science. (n.d.). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments.

-

ResearchGate. (2025, August 7). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials | Request PDF. Available at: [Link]

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity - PMC. Available at: [Link]

- CHIMIA. (n.d.). The Importance of Fluorine in the Life Science Industry.

-

National Institutes of Health. (n.d.). Fluorinated terpenoids and their fluorine-containing derivatives - PMC. Available at: [Link]

-

ResearchGate. (n.d.). Structure of synthetic flavan-3-ol derivatives. | Download Scientific Diagram. Available at: [Link]

-

ResearchGate. (2025, October 17). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. Available at: [Link]

-

PubMed. (2015, October 16). Structure-Activity Relationship of Oligomeric Flavan-3-ols: Importance of the Upper-Unit B-ring Hydroxyl Groups in the Dimeric Structure for Strong Activities. Available at: [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. chimia.ch [chimia.ch]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 11. research.brighton.ac.uk [research.brighton.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]

- 14. Solved Consider the following phenols and their pkas. OH F | Chegg.com [chegg.com]

- 15. chem.ucla.edu [chem.ucla.edu]

- 16. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 17. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability of Trifluoromethyl Biphenyl Phenols: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, primarily for its profound impact on enhancing metabolic stability and tuning pharmacokinetic profiles.[1][2][3] This guide provides an in-depth exploration of the metabolic fate of trifluoromethyl biphenyl phenols, a chemical class of significant interest in drug discovery. We will dissect the primary biotransformation pathways, explain the mechanistic rationale behind experimental designs for stability assessment, and offer field-proven insights into interpreting metabolic data. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of drug metabolism and leverage molecular design to overcome stability challenges.

Introduction: The Strategic Value of the Trifluoromethyl Biphenyl Phenol Scaffold

The biphenyl phenol framework serves as a versatile scaffold for interacting with a wide array of biological targets. However, its inherent lipophilicity and the presence of an unsubstituted aromatic ring and a phenolic hydroxyl group often render it susceptible to rapid metabolic clearance. This susceptibility presents a significant hurdle in drug development, potentially leading to poor bioavailability, short half-life, and high inter-patient variability.[4][5][6]

The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy to mitigate these metabolic liabilities.[7][8] The exceptional strength of the carbon-fluorine bond makes the CF₃ group highly resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[1] By strategically placing this group on one of the phenyl rings, that site is effectively "blocked" from oxidative metabolism, forcing biotransformation to occur at other, potentially less favorable positions, or slowing the overall rate of clearance.[1][9] This guide will elucidate the common metabolic pathways and provide the technical framework for their experimental evaluation.

Primary Metabolic Pathways and Biotransformation

The metabolism of trifluoromethyl biphenyl phenols is predominantly governed by a combination of Phase I and Phase II enzymatic reactions, primarily occurring in the liver.[4][10] Understanding these pathways is critical for predicting a compound's pharmacokinetic behavior.

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this chemical class, the most significant Phase I pathway is aromatic hydroxylation, catalyzed by the CYP superfamily of enzymes.[11][12]

-

Mechanism of Action: CYP enzymes, particularly isoforms like CYP2A13 and CYP2A6, are known to oxidize biphenyl structures.[13][14] The reaction involves the insertion of an oxygen atom into a C-H bond on one of the aromatic rings.[11][15]

-

Regioselectivity and the Influence of the CF₃ Group: The CF₃ group is a strong electron-withdrawing substituent. This electronic effect deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic attack by the activated oxygen species of the CYP enzyme.[9] Consequently, hydroxylation is most likely to occur on the unsubstituted phenyl ring. The primary sites of hydroxylation on the biphenyl scaffold are typically the para-position (4'-position) and, to a lesser extent, the ortho-positions.[13][14][16]

Phase II Metabolism: Conjugation of the Phenolic Group

The phenolic hydroxyl group is a prime target for Phase II conjugation reactions, which significantly increase water solubility and facilitate excretion.[17][18] These reactions are often rapid and can be a major clearance pathway for phenolic compounds.[19]

-

Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), this pathway involves the covalent attachment of glucuronic acid to the phenolic oxygen. UGT isoforms in the UGT1A subfamily are the main contributors to the O-glucuronidation of phenols.[18][20]

-

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction conjugates a sulfonate group to the phenol. This is another highly efficient clearance mechanism for phenolic compounds.[17][21][22]

The interplay between Phase I and Phase II metabolism dictates the overall stability of the compound. A molecule may first undergo hydroxylation (Phase I) to create a new phenolic site, which can then be rapidly conjugated (Phase II).

Diagram: Core Metabolic Pathways

The following diagram illustrates the principal metabolic routes for a model trifluoromethyl biphenyl phenol.

Caption: Key Phase I (oxidation) and Phase II (conjugation) pathways for trifluoromethyl biphenyl phenols.

Experimental Assessment of Metabolic Stability

Evaluating metabolic stability early in the drug discovery process is crucial for selecting candidates with favorable pharmacokinetic properties.[5][23] In vitro assays using liver-derived systems are the industry standard for this assessment.[10][24]

Choosing the Right In Vitro System

The choice of experimental system is dictated by the metabolic pathways you aim to investigate.

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs.[10] They are cost-effective and ideal for high-throughput screening to assess oxidative metabolism.[1] However, they lack the cytosolic Phase II enzymes like SULTs.[25]

-

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[10][26] They are considered the "gold standard" for in vitro metabolism studies, allowing for the simultaneous assessment of oxidation and conjugation.[10]

-

S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[23] It offers a broader view of metabolism than microsomes alone and is useful for assessing the combined effects of Phase I and Phase II enzymes.[23][27]

Protocol: A Self-Validating Microsomal Stability Assay

This protocol provides a robust framework for determining the rate of metabolic degradation of a test compound. The inclusion of controls ensures the trustworthiness of the data.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethyl biphenyl phenol using human liver microsomes.

Materials:

-

Test Compound stock solution (e.g., 10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH Regenerating System (contains NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

-

Positive Control Compound (e.g., Verapamil, known for high clearance)

-

Quenching Solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well incubation plate and analytical plates

Methodology:

-

Preparation:

-

Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

-

Prepare the test compound and positive control working solutions by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.

-

-

Incubation Setup (on a 96-well plate):

-

Test Compound Wells: Add the HLM solution and the test compound working solution.

-

Positive Control Wells: Add the HLM solution and the positive control working solution.

-

Negative Control (No Cofactor): Add the HLM solution, test compound, but substitute the NADPH solution with plain buffer in the final step. This validates that metabolism is NADPH-dependent.

-

Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

-

-

Initiating the Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control). This marks Time = 0.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold quenching solution.

-

The "0 minute" sample is critical as it represents 100% of the initial compound concentration.

-

-

Sample Processing & Analysis:

-

Seal the plate, vortex, and centrifuge to pellet the precipitated microsomal protein.

-

Transfer the supernatant to a new analytical plate.

-

Analyze the concentration of the remaining parent compound in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[24]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

-

Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .

-

Diagram: Experimental Workflow for Microsomal Stability Assay

Caption: Step-by-step workflow for a typical in vitro metabolic stability assay using liver microsomes.

Interpreting Data and Strategic Implications

The output of a metabolic stability assay provides actionable data for lead optimization.

Data Presentation

Summarizing results in a clear, comparative format is essential for decision-making.

| Compound | Modifying Group | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg) | Predicted Metabolic Fate |

| Parent BP | -H (at C4) | 8 | 86.6 | Rapid Phase I oxidation at C4 followed by conjugation |

| Lead CF₃-BP | -CF₃ (at C4) | > 60 | < 11.5 | Significantly stabilized; slower oxidation on other ring |

| Verapamil | (Positive Control) | 5 | 138.6 | High clearance, validating assay performance |

This table presents illustrative data to demonstrate the expected impact of trifluoromethylation.

Causality and Next Steps

-

High Clearance (Low t₁/₂): If a trifluoromethyl biphenyl phenol still shows rapid clearance, it suggests that metabolism is occurring at a site other than the blocked position. This could be hydroxylation on the second phenyl ring or rapid conjugation of the existing phenol. Metabolite identification studies are the logical next step to pinpoint the exact site of biotransformation.

-

Low Clearance (High t₁/₂): A long half-life indicates successful stabilization of the molecule against metabolism.[1] This is a desirable outcome, improving the likelihood of achieving a favorable in vivo pharmacokinetic profile with a longer duration of action and potentially lower dose requirements.[5][10]

By understanding the interplay of the molecular structure with metabolic enzymes, and by employing robust, self-validating experimental protocols, researchers can effectively de-risk drug candidates and rationally design molecules with enhanced metabolic stability.

References

-

Liu, X., et al. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis. Current Drug Metabolism. [Link]

-

Dallner, G. & Ernster, L. (1991). Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. PubMed. [Link]

-

Liu, X., et al. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. PMC. [Link]

-

Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

Halpert, J., et al. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology. [Link]

-

Bentham Science Publishers (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis. Current Drug Metabolism. [Link]

-

Liu, X., et al. (2011). Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis. PubMed. [Link]

-

Unnamed Author (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Technovative. [Link]

-

Yoshinari, K., et al. (2016). Structure–Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. Chemical Research in Toxicology. [Link]

-

BioIVT (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]

-

van der Wulp, K., et al. (2007). Improving metabolic stability of cancer chemoprotective polyphenols. Scilit. [Link]

-

Creative Bioarray (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link]

-

Novás, M. & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Yoshinari, K., et al. (2016). Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. PubMed. [Link]

-

Unnamed Author (n.d.). Polyphenols and metabolism: from present knowledge to future challenges. PMC. [Link]

-

Unnamed Author (n.d.). Metabolic Stability. Pharma Focus Asia. [Link]

-

Patsnap (2025). What is the importance of metabolic stability in drug design?. Patsnap Synapse. [Link]

-

Novás, M. & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

-

Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

-

Novás, M. & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Lu, Z., et al. (2013). Inhibition of Cytochromes P450 and the Hydroxylation of 4-Monochlorobiphenyl in Whole Poplar. PMC. [Link]

-

Unnamed Author (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

-

Unnamed Author (n.d.). Examples of prominent drugs containing trifluoromethyl groups. ResearchGate. [Link]

-

Halpert, J., et al. (1982). The cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. PubMed. [Link]

-

Yoo, M., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]

-

Unnamed Author (n.d.). Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment. PMC. [Link]

-

Pienimäki, P. & Hartikainen, P. (2000). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

-

Wang, Y., et al. (2024). Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA. PMC. [Link]

-

Yoo, M., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]

-

Unnamed Author (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

Lu, Z., et al. (2013). Inhibition of cytochromes P450 and the hydroxylation of 4-monochlorobiphenyl in whole poplar. PubMed. [Link]

-

Unnamed Author (n.d.). Trifluoromethylated phenols Novel biocatalytic concept Proof of principle Optimisation of reaction conditions Functional group t. University of Graz. [Link]

-

Unnamed Author (n.d.). Metabolism of fluorine-containing drugs. ResearchGate. [Link]

-

Yoo, M., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. ResearchGate. [Link]

-

Wikipedia (n.d.). Polychlorinated biphenyl. Wikipedia. [Link]

-

Unnamed Author (n.d.). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. PMC. [Link]

-

Unnamed Author (n.d.). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. PMC. [Link]

-

Postils, V., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]

-

Unnamed Author (n.d.). Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. [Link]

-

Unnamed Author (n.d.). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC. [Link]

-

HELIX Chromatography (n.d.). HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]

-

Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC. [Link]

-

Unnamed Author (n.d.). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmafocusasia.com [pharmafocusasia.com]

- 5. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 6. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Cytochromes P450 and the Hydroxylation of 4-Monochlorobiphenyl in Whole Poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 17. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nedmdg.org [nedmdg.org]

- 20. Regioselective Sulfation and Glucuronidation of Phenolics: Insigh...: Ingenta Connect [ingentaconnect.com]

- 21. researchgate.net [researchgate.net]

- 22. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. nuvisan.com [nuvisan.com]

- 25. bioivt.com [bioivt.com]

- 26. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 27. scilit.com [scilit.com]

The Strategic Deployment of Fluorine in Modulating Biphenyl Lipophilicity

An In-Depth Technical Guide for Drug Development Professionals

A Senior Application Scientist's Guide to Mechanism, Measurement, and Prediction

Introduction: The Biphenyl Scaffold and the Lipophilicity Challenge

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid yet tunable nature allows for precise spatial orientation of substituents to optimize interactions with biological targets. However, the inherent hydrophobicity of this large aromatic system frequently presents a significant challenge: high lipophilicity.

Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a double-edged sword in drug design. While essential for membrane permeation and reaching intracellular targets, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, off-target toxicity, and promiscuous protein binding.[1] Therefore, the ability to finely modulate the lipophilicity of biphenyl-containing drug candidates is paramount to achieving a successful pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth exploration of how fluorine, a unique and powerful tool in the medicinal chemist's arsenal, is strategically employed to modulate the lipophilicity of biphenyl scaffolds. We will move beyond simple heuristics to dissect the underlying physicochemical mechanisms, provide actionable experimental protocols, and discuss the future of predictive modeling in this space.

Section 1: The Physicochemical Underpinnings of Fluorine's Influence

The profound impact of fluorine substitution stems from its unique atomic properties when bonded to carbon.[1] Understanding these fundamentals is key to rationally deploying fluorine in drug design.

-

High Electronegativity: As the most electronegative element, fluorine strongly withdraws electron density, creating a highly polarized and stable carbon-fluorine (C-F) bond.[1][2] This inductive effect is the primary driver of fluorine's ability to modulate the electronic properties of the entire biphenyl system.

-

Small van der Waals Radius: With a van der Waals radius of only 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[1][2] This allows it to act as a bioisostere of hydrogen with minimal steric penalty, enabling its introduction without drastically altering the molecule's overall size.[3]

-

The Strong C-F Bond: The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[2][4]

Section 2: Mechanisms of Lipophilicity Modulation in Biphenyls

Fluorine's influence on lipophilicity is not a monolithic effect but rather a combination of direct and indirect mechanisms. These are highly context-dependent, relying on the number of fluorine atoms and their precise location on the biphenyl core.

Direct Impact on Hydrophobicity

The most direct effect of substituting a hydrogen atom with a fluorine atom on an aromatic ring is an increase in lipophilicity. Each fluorine atom typically increases the LogP value by approximately 0.3 to 0.5 units.[5] This is attributed to the replacement of a less hydrophobic C-H bond with the more hydrophobic C-F bond and an overall increase in the molecule's nonpolar surface area.[3][4][6] This strategy is often used to enhance membrane penetration.[5]

| Compound | Substitution Pattern | Experimental LogP | ΔLogP (from Biphenyl) |

| Biphenyl | Unsubstituted | 2.09 | - |

| 4-Fluorobiphenyl | Mono-fluoro (para) | 2.57 | +0.48 |

| 4,4'-Difluorobiphenyl | Di-fluoro (para, para') | 3.05 | +0.96 |

| 2-Fluorobiphenyl | Mono-fluoro (ortho) | 2.45 | +0.36 |

Table 1: Illustrative changes in LogP upon fluorination of the biphenyl scaffold. Data is representative and sourced from various chemical databases.

Indirect Modulation via Electronic Effects and pKa

The powerful electron-withdrawing nature of fluorine can indirectly influence lipophilicity by altering the ionization state of nearby functional groups, a critical consideration for LogD at physiological pH (7.4).[2] For a biphenyl derivative containing a basic nitrogen (e.g., an aniline or pyridine moiety), installing a fluorine atom on an adjacent ring will lower the basicity (pKa) of the nitrogen.[1][7]

A lower pKa means the compound is less protonated at pH 7.4. The neutral, uncharged species is significantly more lipophilic than its charged, protonated counterpart. Therefore, by reducing the pKa, fluorine can increase the LogD, leading to enhanced membrane permeability even if the LogP of the neutral molecule is only modestly affected.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Safety Guide for 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol

To the Researcher: A comprehensive Safety Data Sheet (SDS) for the specific chemical entity, 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol, is not publicly available in established chemical safety databases. This indicates that the compound may be a novel substance, a research chemical with limited distribution, or that its toxicological properties have not been thoroughly investigated and documented.

As a Senior Application Scientist, this guide is structured to provide you with a robust framework for assessing and managing the risks associated with handling this and other uncharacterized chemical compounds. It is imperative to treat any substance with unknown toxicological properties as potentially hazardous. This document is not a substitute for a formal SDS but is intended to empower you with a scientifically grounded approach to safety.

Compound Identification and Structural Analysis

Before handling any uncharacterized compound, a thorough analysis of its chemical structure is the first step in anticipating potential hazards. The structure of 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol contains several key functional groups that inform our initial safety assessment.

-

Biphenyl Core: Biphenyl and its derivatives can be metabolized in the body, and some are associated with varying degrees of toxicity.

-

Phenolic Hydroxyl Group (-OH): Phenols as a class of compounds can range from being irritants to corrosive and toxic. They can often be absorbed through the skin.

-

Trifluoromethyl Group (-CF3): This group is known for its high stability and can significantly influence the lipophilicity and metabolic stability of a molecule. While generally not reactive, its presence can alter the overall toxicological profile.

-

Fluorinated Aromatic Ring: The carbon-fluorine bond is very strong, making this part of the molecule generally stable. However, fluorinated compounds can have unique biological activities.

Given these structural features, in the absence of specific data, we must assume the compound could possess properties such as skin and eye irritation, potential for dermal absorption, and possible systemic toxicity if ingested or inhaled.

Hazard Identification and Risk Assessment Workflow

For a novel compound, a systematic risk assessment is not just a recommendation; it is a critical safety requirement. The following workflow provides a structured approach to identifying potential hazards and implementing appropriate control measures.

Caption: Risk Assessment Workflow for Uncharacterized Compounds.

Recommended Safe Handling Protocols

Adherence to a stringent handling protocol is paramount. The following steps are based on the principle of minimizing all potential routes of exposure.

3.1. Engineering Controls:

-

Primary Control: All handling of 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.

-

For Highly Potent or Volatile Compounds: If there is any reason to suspect high potency or significant volatility, the use of a glove box is recommended.

3.2. Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential for providing comprehensive protection.

| PPE Component | Specification and Rationale |

| Hand Protection | Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon any suspected contamination. The biphenyl structure suggests some lipophilicity, making dermal absorption a potential route of exposure. |

| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a risk of splashing. |

| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities, a chemically resistant apron is also advised. |

| Respiratory Protection | While working in a fume hood should provide adequate respiratory protection, if there is a risk of generating aerosols outside of this control, a properly fitted respirator would be necessary. Consult with your institution's safety officer for respirator selection. |

Storage and Waste Disposal

4.1. Storage:

-

Store the compound in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

The storage location should be secure and accessible only to authorized personnel.

4.2. Waste Disposal:

-

All waste containing this compound, including empty containers, contaminated gloves, and bench paper, must be disposed of as hazardous chemical waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

A proactive approach to emergency preparedness is a cornerstone of laboratory safety.

5.1. Spill Response:

-

Evacuate: Immediately evacuate the area of the spill.

-

Alert: Notify your supervisor and institutional safety officer.

-

Isolate: Prevent entry into the spill area.

-

Cleanup (if trained): Only personnel trained in hazardous spill cleanup should proceed. Wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for hazardous waste disposal.

Caption: Emergency Spill Response Workflow.

5.2. Exposure Response:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion and Disclaimer

The responsible development of new chemical entities requires a concurrent development of their safety and toxicological profiles. In the absence of such data for 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol, a cautious and well-documented approach to safety is the only professionally acceptable path forward. The protocols and workflows outlined in this guide are based on established principles of laboratory safety and chemical hazard assessment.

This guide is intended for informational purposes for trained research and development professionals. It is not a certified Safety Data Sheet. All laboratory work should be conducted under the supervision of a qualified individual and in accordance with all applicable institutional and regulatory guidelines.

References

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. (2011). The National Academies Press. [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations. (2021). [Link]

-

OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]

Application Note & Protocol: A Streamlined Synthesis of 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol via Suzuki-Miyaura Coupling

Abstract: This guide provides a comprehensive and technically detailed protocol for the synthesis of 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol, a valuable scaffold in medicinal chemistry and materials science. We leverage the robustness and versatility of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, the rationale behind the selection of each component, and a field-tested experimental protocol designed for high fidelity and yield. It is intended for researchers, chemists, and professionals in drug development who require a reliable method for constructing complex biaryl systems.

Strategic Overview: The Power of C-C Bond Formation

Biphenyl scaffolds containing fluorine and trifluoromethyl groups are privileged structures in modern chemistry. The unique electronic properties imparted by these substituents can dramatically enhance metabolic stability, binding affinity, and lipophilicity, making them highly sought-after in pharmaceutical design. The Suzuki-Miyaura coupling is an indispensable tool for forging the central carbon-carbon bond of these biaryl systems, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-based byproducts.[1][2][3]

This protocol outlines the coupling of 3-Hydroxyphenylboronic acid with 1-Bromo-4-fluoro-5-(trifluoromethyl)benzene to achieve our target molecule. This specific retrosynthetic disconnection was chosen based on the commercial availability and relative stability of the starting materials.

Figure 1: Overall reaction scheme for the target synthesis.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5][6]

-

Oxidative Addition: The cycle begins with the catalytically active Pd(0) species inserting into the carbon-halogen bond of the aryl halide. This is often the rate-determining step and results in a Pd(II) complex.[1]

-

Transmetalation: The crucial role of the base comes into play here. The base activates the organoboron compound (boronic acid) to form a more nucleophilic boronate species.[7][8] This species then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[9]

Figure 2: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Component Selection: An Evidence-Based Approach

The success of a Suzuki coupling hinges on the judicious selection of its components. Each choice is a deliberate step to maximize yield and minimize side reactions.

| Component | Selection | Rationale |

| Aryl Halide | 1-Bromo-4-fluoro-5-(trifluoromethyl)benzene | Aryl bromides offer a good compromise between high reactivity and stability compared to more expensive iodides or less reactive chlorides.[4] The electron-withdrawing trifluoromethyl group activates the C-Br bond towards oxidative addition.[10][11] |

| Organoboron Reagent | 3-Hydroxyphenylboronic acid | Boronic acids are common and effective coupling partners.[9][12] While susceptible to protodeboronation under harsh conditions, the use of optimized conditions mitigates this risk. The phenolic hydroxyl group is generally tolerated by modern catalyst systems. |

| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | A common, air-stable, and cost-effective Pd(II) source that is efficiently reduced in situ to the active Pd(0) species.[4] |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Electron-rich, bulky biarylphosphine ligands are critical for promoting both the oxidative addition of challenging substrates and the final reductive elimination step. SPhos is a highly effective, commercially available ligand for a broad range of Suzuki couplings.[13][14] |

| Base | Potassium Phosphate (K₃PO₄) | A moderately strong base effective at promoting the formation of the reactive boronate species without being overly harsh, which is important for substrates with sensitive functional groups. It is often superior to carbonates for challenging couplings.[8][15] |

| Solvent System | 1,4-Dioxane / Water (e.g., 4:1 v/v) | Dioxane is an excellent solvent for dissolving the organic reagents and the palladium complex. The addition of water is crucial for dissolving the inorganic base (K₃PO₄), creating a biphasic system where the reaction efficiently occurs at the interface.[15][16] |

Detailed Experimental Protocol

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are chemical irritants; consult their Safety Data Sheets (SDS) before use. 1,4-Dioxane can form explosive peroxides and should be handled with care.

Materials and Equipment

| Reagent / Equipment | Quantity (1 mmol scale) | M.W. | Notes |

| 1-Bromo-4-fluoro-5-(trifluoromethyl)benzene | 259 mg (1.0 mmol) | 258.99 | Limiting Reagent (1.0 eq) |

| 3-Hydroxyphenylboronic acid | 165 mg (1.2 mmol) | 137.94 | 1.2 eq |

| Palladium(II) Acetate (Pd(OAc)₂) | 4.5 mg (0.02 mmol) | 224.50 | 2 mol% |

| SPhos | 16.4 mg (0.04 mmol) | 410.51 | 4 mol% |

| Potassium Phosphate (K₃PO₄), anhydrous | 425 mg (2.0 mmol) | 212.27 | 2.0 eq |

| 1,4-Dioxane, anhydrous | 8 mL | - | Degassed |

| Deionized Water | 2 mL | - | Degassed |

| Round-bottom flask (25 mL) | 1 | - | Oven-dried |

| Magnetic stir bar | 1 | - | - |

| Condenser | 1 | - | - |

| Nitrogen/Argon inlet | 1 | - | For inert atmosphere |

| Other | - | - | Standard glassware for workup, silica gel for chromatography |

Step-by-Step Synthesis Workflow

Figure 3: Step-by-step experimental workflow.

-

Reaction Setup: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add 1-bromo-4-fluoro-5-(trifluoromethyl)benzene (259 mg, 1.0 mmol), 3-hydroxyphenylboronic acid (165 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Using syringes, add 8 mL of degassed anhydrous 1,4-dioxane followed by 2 mL of degassed deionized water.

-

Heating and Monitoring: Place the flask in a preheated oil bath at 95 °C. Stir the biphasic mixture vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture. The disappearance of the limiting aryl bromide is a key indicator of completion. The reaction is typically complete within 6-12 hours.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (15 mL each).

-

Isolation: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

-

Purification: Purify the crude material using flash column chromatography on silica gel.[17] A gradient elution, starting from 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20, will typically afford the pure product.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product, 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol, by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity, purity, and structure.

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of 4'-Fluoro-5-(trifluoromethyl)biphenyl-3-ol. By understanding the underlying mechanism and making informed choices for each reaction component, researchers can reliably access this and other complex biaryl structures. The detailed workflow is designed to be reproducible and serves as a strong foundation for further synthetic explorations in the fields of drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Bulfield, D., & Huber, S. M. (2016). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Journal of Organic Chemistry, 81(23), 11736-11749. Available from: [Link]

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Note: While this is a general review, a more specific link to a direct source on palladium catalysts is preferable. A proxy link is used here as the original search provided a review title]. A relevant article is: Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.

- Oldenhuis, N. J., et al. (2011). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 133(47), 19046-19049. [Note: The provided link from the search result is to a different JACS paper, so a general citation is provided. A more direct link would be ideal if available].

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

-

ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

-

Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(16), 6297-6302. Available from: [Link]

- Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Synthesis of Small Molecules. Journal of the American Chemical Society, 129(21), 6716-6717.

-

Molander, G. A., et al. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416-8423. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. mt.com [mt.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Application Note: Strategic Synthesis of Trifluoromethyl Biphenyl Phenols

Abstract

Trifluoromethyl biphenyl phenols are privileged scaffolds in medicinal chemistry, serving as potent bioisosteres for lipophilic residues in nuclear receptor modulators and metabolic stability enhancers in kinase inhibitors. This guide provides a technical roadmap for synthesizing these targets, specifically focusing on 4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol and its regioisomers. We contrast the "Construction Approach" (Suzuki-Miyaura Coupling) against the "Decoration Approach" (Late-Stage Trifluoromethylation), providing validated protocols, reagent selection criteria, and mechanistic insights.

Part 1: The Construction Approach (Suzuki-Miyaura Coupling)

The Gold Standard for Regiocontrol and Scalability

The most reliable method to synthesize trifluoromethyl biphenyl phenols with precise regiochemistry is to construct the biaryl bond using pre-functionalized building blocks.[1] This method avoids the regioselectivity issues inherent in direct trifluoromethylation.

Reaction Design & Reagent Selection

The coupling of a phenol-derived boronic acid with a trifluoromethyl aryl halide is thermodynamically favorable but kinetically sensitive to the free hydroxyl group, which can poison Pd catalysts or undergo competitive oxidative coupling.

| Component | Recommended Reagent | Mechanistic Rationale |

| Electrophile | 1-Bromo-4-(trifluoromethyl)benzene | Bromides offer the best balance of reactivity and stability compared to iodides (prone to dehalogenation) or chlorides (sluggish). |

| Nucleophile | 4-Hydroxyphenylboronic acid | Note: Protecting the phenol (as O-Me or O-Bn) is standard, but direct coupling is possible using the specific base system below. |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate ferrocene ligand prevents β-hydride elimination and resists deactivation by the free phenol oxygen better than Pd(PPh₃)₄. |

| Base | K₃PO₄ (3.0 equiv) | Phosphate bases in aqueous media facilitate the transmetalation step more effectively than carbonates for hindered or protic substrates. |

| Solvent | 1,4-Dioxane / Water (4:1) | The biphasic system dissolves inorganic bases while solubilizing the organic reactants. |

Validated Protocol: Direct Coupling (Ligand-Free Phenol)

Target: 4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol

Materials:

-

4-Hydroxyphenylboronic acid (1.0 equiv, 5.0 mmol)

-

4-Bromobenzotrifluoride (1.1 equiv, 5.5 mmol)

-

Pd(dppf)Cl₂ (3 mol%)

-

K₃PO₄ (3.0 equiv)

-

Solvent: Dioxane (20 mL) / H₂O (5 mL)

Procedure:

-

Degassing (Critical): Charge a reaction vial with the boronic acid, aryl bromide, and base. Seal and purge with Argon for 5 minutes. Why? Oxygen promotes homocoupling of the boronic acid to form bis-phenols.[1]

-

Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of Argon.

-

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexanes/EtOAc 4:1). The product will be more polar than the bromide but less polar than the boronic acid.[1]

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH 4 (to protonate the phenolate). Extract with EtOAc (3x).

-

Purification: Silica gel chromatography. Note: Free phenols can streak; add 1% acetic acid to the eluent.[1]

Pathway Visualization

The following diagram illustrates the catalytic cycle with a focus on the role of the base in activating the boronate species.

Figure 1: Catalytic cycle for Suzuki coupling highlighting the critical base activation step required for transmetalation.

Part 2: The Decoration Approach (Late-Stage Trifluoromethylation)

For Diversification and Analog Scanning

When the biphenyl core is already synthesized, or when screening metabolic soft spots, late-stage trifluoromethylation is preferred. However, reagents must be chosen carefully to distinguish between C-trifluoromethylation (ring) and O-trifluoromethylation (ether).

Reagent Selection Guide

| Reagent | Type | Primary Outcome on Phenols | Protocol Notes |

| Togni Reagent II | Electrophilic | Ortho-C-CF3 (Major) / O-CF3 (Minor) | Requires Lewis Acid activation (e.g., Zn(OTf)₂). Highly sensitive to sterics. |

| Langlois Reagent (NaSO₂CF₃) | Radical | Ortho/Para-C-CF3 Mixture | Cheap, stable. Requires oxidant (TBHP or Mn(OAc)₃). Poor regiocontrol on electron-rich rings. |

| Umemoto Reagent | Electrophilic | O-CF3 (Trifluoromethyl Ether) | Preferential reaction at Oxygen unless specific directing groups are present. |

Validated Protocol: Radical C-H Trifluoromethylation

Using Langlois Reagent for Ortho-functionalization

Mechanism: The phenol ring is electron-rich.[2] An oxidative radical mechanism generates a

Protocol:

-

Dissolution: Dissolve 4-biphenylol (1.0 mmol) in DCM/H₂O (2:1 biphasic mixture).

-

Reagent Addition: Add Langlois Reagent (NaSO₂CF₃, 3.0 equiv).

-

Initiator: Add TBHP (tert-butyl hydroperoxide, 70% aq, 4.0 equiv) dropwise at 0°C.

-

Reaction: Stir vigorously at RT for 12–24 hours.

-

Purification: This reaction often yields a mixture of mono-CF3 (ortho) and bis-CF3 products. Isolate via HPLC or careful flash chromatography.

Expert Insight: If precise para positioning is required, do not use this method. Use the Suzuki method (Part 1). Use this method only if you desire ortho substitution or a mixture for biological screening.

Part 3: Decision Framework & Troubleshooting

Experimental Workflow Decision Tree

Figure 2: Strategic decision tree for selecting the synthesis route based on regiochemical requirements and substrate steric hindrance.

Troubleshooting Common Failures

| Observation | Root Cause | Corrective Action |

| Homocoupling (Biaryl without CF3) | Oxygen present in Suzuki reaction. | Degas solvents via sparging (bubbling inert gas) for >15 mins before adding catalyst. |

| No Reaction (Suzuki) | Catalyst poisoning by free phenol. | Switch base to K₃PO₄ (buffered effect) or protect phenol as Acetate or Methyl Ether. |

| O-CF3 instead of C-CF3 (Late Stage) | Charge control vs. Orbital control. | If using Togni reagent, switch solvent to non-polar (DCM) and add Lewis Acid (Zn(OTf)₂) to favor C-alkylation [1]. |

| Protodeboronation | Hydrolysis of C-B bond before coupling. | Reduce water content in solvent ratio (go to 10:1 Dioxane:Water) or lower temperature to 60°C. |

References

-

Togni Reagent Chemistry: Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. Link

-

Suzuki Coupling Protocols: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Langlois Reagent Application: Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. Link

-

Medicinal Chemistry Context: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4'-Fluoro-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4'-Fluoro-biphenyl in Modern Chemistry

The 4'-fluoro-biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, 4'-fluoro-biphenyl derivatives are integral components of numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1] The efficient and selective synthesis of this key intermediate is therefore of paramount importance. Among the various synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the most robust and versatile approach.[3][4][5] This guide provides an in-depth exploration of the use of palladium catalysts for the synthesis of 4'-fluoro-biphenyl, offering both theoretical insights and practical, field-proven protocols.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[4][6] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]

The Catalytic Cycle

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (e.g., 4-bromofluorobenzene) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl > F.[9] For the synthesis of 4'-fluoro-biphenyl, aryl bromides or iodides are commonly employed as the electrophilic partner.

-

Transmetalation: In this step, the organic group from the organoboron species (e.g., 4-fluorophenylboronic acid) is transferred to the palladium(II) complex.[3][4] This process requires the activation of the boronic acid with a base, which forms a more nucleophilic boronate species.[10] The choice of base is critical and can significantly impact the reaction rate and yield.

-

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired 4'-fluoro-biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][7]